molecular formula C19H13ClN6O3S B3010632 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 893913-74-1

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B3010632
CAS No.: 893913-74-1
M. Wt: 440.86
InChI Key: HZAYAGGMPZFXNY-UHFFFAOYSA-N
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Description

The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidine core. Key structural attributes include:

  • Position 1: A 4-chlorophenyl group, contributing steric bulk and electron-withdrawing effects.
  • Position 4: A thioether-linked acetamide moiety, with the acetamide nitrogen substituted by a 4-nitrophenyl group.
  • Functional groups: The nitro (-NO₂) group enhances electrophilicity, while the thioether (-S-) linkage may improve metabolic stability compared to ether analogs.

This compound belongs to a class of pyrazolo-pyrimidine derivatives, which are frequently explored for kinase inhibition, anticancer, and antimicrobial activities due to their ability to mimic purine bases in biological systems .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN6O3S/c20-12-1-5-14(6-2-12)25-18-16(9-23-25)19(22-11-21-18)30-10-17(27)24-13-3-7-15(8-4-13)26(28)29/h1-9,11H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAYAGGMPZFXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability. Additionally, the presence of other molecules or drugs can influence the compound’s efficacy through potential drug-drug interactions. Therefore, these factors should be carefully considered when using this compound for therapeutic purposes.

Biological Activity

The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide is a member of the pyrazolopyrimidine class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C18H15ClN6O3SC_{18}H_{15}ClN_{6}O_{3}S, with a molecular weight of approximately 409.87 g/mol . The structural components include:

  • Pyrazolo[3,4-d]pyrimidine core : This heterocyclic structure is known for its role in various biological activities.
  • Chlorophenyl group : Enhances hydrophobic interactions with biological targets.
  • Nitrophenyl group : Potentially involved in electron-withdrawing effects that can influence biological activity.
  • Thioether linkage : May facilitate interactions with nucleophilic sites in proteins.

The precise mechanism of action for this compound has not been fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways. The presence of the sulfanyl group suggests possible covalent bonding with nucleophilic amino acids in target proteins, potentially modulating their activity.

Antiviral Activity

Research indicates that pyrazolopyrimidine derivatives exhibit promising antiviral properties. For instance, compounds similar to this compound have shown significant inhibition of viral replication in vitro at low micromolar concentrations (EC50 values around 0.20 to 0.35 μM) .

Antimicrobial Properties

The compound has demonstrated moderate to strong activity against various bacterial strains. In studies evaluating related pyrazolopyrimidine compounds, significant antibacterial effects were observed against pathogens such as Salmonella typhi and Bacillus subtilis . The IC50 values for these activities suggest a potential role as an antibacterial agent.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Compounds within this chemical class have shown strong inhibitory activity against AChE, with IC50 values significantly lower than standard reference compounds . This inhibition could have implications for treating conditions like Alzheimer's disease.

Comparative Analysis

A comparison of this compound with other related compounds reveals its unique pharmacological profile:

Compound NameStructureBiological ActivityIC50 (μM)
Compound APyrazolo derivativeAntiviral0.20
Compound BSimilar pyrazoloAntibacterial2.14
This compound Unique structureAChE Inhibition<5

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazolopyrimidine derivatives:

  • Antiviral Studies : In a study involving viral replication assays, derivatives similar to our compound showed a dose-dependent reduction in viral load in cultured cells.
  • Antibacterial Screening : A series of synthesized compounds were evaluated for antibacterial activity, revealing that those with similar structural features exhibited significant efficacy against gram-positive and gram-negative bacteria.
  • Enzyme Inhibition Trials : Compounds were tested for their ability to inhibit AChE and urease, showing promising results that warrant further investigation into their potential therapeutic applications.

Comparison with Similar Compounds

Structural Modifications and Activity Relationships

Pyrazolo-pyrimidine derivatives exhibit diverse biological activities depending on substitutions at positions 1 and 3. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure R1 (Position 1) R4 (Position 4) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound Pyrazolo[3,4-d]pyrimidine 4-Chlorophenyl S-CH₂-C(O)-NH-(4-nitrophenyl) C₂₀H₁₄ClN₅O₃S 463.87 Not reported -
4h (Pyrazolo[3,4-b]pyridine analog) Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, Phenyl, Methyl CH₂-C(O)-NH-(4-nitrophenyl) C₂₇H₂₀ClN₅O₄ 513.10 231–233
N-(4-Acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide Pyrazolo[3,4-d]pyrimidine 3-Chlorophenyl S-CH₂-C(O)-NH-(4-acetylphenyl) C₂₁H₁₆ClN₅O₂S 437.90 Not reported
2-((1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl)-N-(4-(trifluoromethoxy)phenyl)acetamide Pyrazolo[3,4-d]pyrimidine 4-Fluorophenyl S-CH₂-C(O)-NH-(4-trifluoromethoxyphenyl) C₁₉H₁₂F₄N₅O₂S 437.90 302–304
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide Pyrazolo[3,4-d]pyrimidine 4-Fluorophenyl S-CH₂-C(O)-NH-(benzodioxolylmethyl) C₂₁H₁₆FN₅O₃S 437.40 Not reported
Key Observations:

Core Structure: Pyrazolo[3,4-d]pyrimidine (target compound) vs. Substitution at position 3 (compound 4h) introduces a methyl group, which may sterically hinder target binding.

R1 Substituents :

  • 4-Chlorophenyl (target): Offers moderate electron-withdrawing effects.
  • 3-Chlorophenyl (): Altered steric profile due to meta-substitution.
  • 4-Fluorophenyl (): Fluorine’s electronegativity improves membrane permeability and metabolic stability.

N-(4-Acetylphenyl) (): Acetyl groups may reduce solubility but improve lipophilicity. Trifluoromethoxy () and benzodioxolylmethyl (): These groups introduce steric bulk and modulate electronic properties.

Q & A

Basic: What synthetic methodologies are reported for this compound, and how can reaction conditions be optimized?

The synthesis involves nucleophilic substitution reactions. For example, structurally related thioacetamides are synthesized by reacting pyrazolo[3,4-d]pyrimidin-4-thiol derivatives with α-chloroacetamide intermediates in acetone under basic conditions (e.g., K₂CO₃) at room temperature for 8–12 hours . Optimization may include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) may enhance reactivity compared to acetone.
  • Base choice : Testing alternatives like NaH or triethylamine to improve yield.
  • Reaction monitoring : Using TLC or HPLC to track intermediate formation and minimize side products.

Advanced: How can computational modeling guide the design of derivatives with enhanced target binding?

Molecular docking studies (e.g., using AutoDock Vina or Schrödinger Suite) can predict interactions between the compound and biological targets (e.g., kinases or enzymes). Key steps:

Target selection : Identify proteins with structural homology to known pyrazolo[3,4-d]pyrimidine targets (e.g., JAK2 or BTK kinases).

Ligand preparation : Generate 3D conformers of the compound and derivatives, accounting for tautomeric states of the pyrimidine ring.

Binding affinity analysis : Compare docking scores to prioritize derivatives with improved hydrogen bonding (e.g., nitro group interactions) or hydrophobic contacts .

Basic: What spectroscopic techniques are critical for structural validation?

  • ¹H/¹³C NMR : Confirm regiochemistry of the pyrazolo[3,4-d]pyrimidine core and acetamide linkage. For example, the pyrimidine C-4 thioether proton typically appears downfield (~δ 8.5–9.0 ppm) .
  • X-ray crystallography : Resolve ambiguous substituent positions (e.g., orientation of the 4-chlorophenyl group) .
  • HRMS : Verify molecular formula, particularly for nitro and sulfur-containing fragments.

Advanced: How can conflicting bioactivity data from different assays be resolved?

Contradictions may arise from assay-specific conditions (e.g., cell line variability or compound solubility). Methodological solutions:

  • Dose-response standardization : Use a wide concentration range (e.g., 1 nM–100 µM) to account for potency shifts.
  • Solubility optimization : Employ co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability.
  • Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cell viability assays) .

Basic: What are the recommended protocols for purity assessment?

  • HPLC : Use a C18 column with UV detection at 254 nm; ≥95% purity is typical for biological testing.
  • Elemental analysis : Confirm stoichiometry of nitrogen and sulfur atoms.
  • Melting point : Compare observed values (e.g., >250°C for related acetamides) to literature to detect impurities .

Advanced: What strategies mitigate metabolic instability in vivo?

  • Metabolite identification : Use LC-MS/MS to detect rapid degradation (e.g., nitro group reduction or thioether oxidation).
  • Structural modifications : Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to slow metabolism .
  • Prodrug design : Mask the thioacetamide group with enzymatically cleavable protectors (e.g., ester prodrugs).

Basic: How is the compound’s solubility profile determined experimentally?

  • Shake-flask method : Dissolve the compound in buffers (pH 1–10) and quantify via UV-Vis spectroscopy.
  • Thermodynamic solubility : Measure saturation concentration after 24-hour agitation at 25°C.
  • Co-solvent screening : Test DMSO, PEG-400, or cyclodextrins to enhance solubility for in vitro assays .

Advanced: What environmental fate studies are relevant for this compound?

  • Photodegradation : Expose to UV light (λ = 254–365 nm) and analyze breakdown products via GC-MS.
  • Soil adsorption : Use batch equilibrium experiments to determine Kd values, predicting mobility in ecosystems.
  • Aquatic toxicity : Test against Daphnia magna or algae to assess ecotoxicological risks .

Basic: How to evaluate enzyme inhibition kinetics?

  • IC50 determination : Use fluorogenic substrates (e.g., ATP analogs for kinase assays) and fit data to a sigmoidal dose-response curve.
  • Michaelis-Menten analysis : Compare Vmax and Km values with/without the compound to identify competitive vs. non-competitive inhibition .

Advanced: Can crystallographic data resolve tautomerism in the pyrazolo[3,4-d]pyrimidine core?

Yes. X-ray structures often show the pyrimidine ring in a specific tautomeric state (e.g., 1H-pyrazolo[3,4-d]pyrimidin-4-one vs. 4-thione). Neutron diffraction or low-temperature crystallography can further clarify proton positions .

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